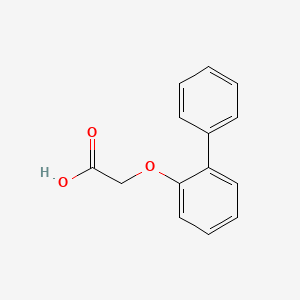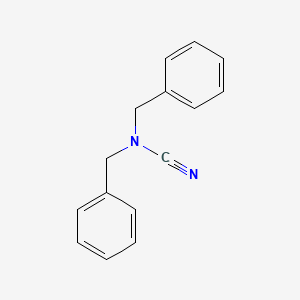
2-Bromo-3-(3-carboethoxyphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(3-carboethoxyphenyl)-1-propene: is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propene chain, which is further substituted with a 3-carboethoxyphenyl group. The presence of both bromine and the carboethoxyphenyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(3-carboethoxyphenyl)-1-propene. This reaction typically requires the use of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Bromo-3-(3-carboethoxyphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at moderate temperatures.
Addition Reactions: Often performed in non-polar solvents such as hexane or toluene at room temperature.
Oxidation Reactions: Conducted in the presence of oxidizing agents under controlled temperature and pH conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as 2-hydroxy-3-(3-carboethoxyphenyl)-1-propene.
Addition Reactions: Formation of addition products like 2-bromo-3-(3-carboethoxyphenyl)-1,2-dibromopropane.
Oxidation Reactions: Formation of epoxides or diols depending on the oxidizing agent used.
科学研究应用
2-Bromo-3-(3-carboethoxyphenyl)-1-propene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological macromolecules to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are evaluated for their efficacy in treating various diseases.
Industry: Utilized in the production of polymers and materials with specific properties. It is also used in the development of new catalysts and reagents for industrial processes.
作用机制
The mechanism of action of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes, receptors, or DNA The bromine atom and the carboethoxyphenyl group play crucial roles in binding to these targets, leading to modulation of their activity The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects
相似化合物的比较
Similar Compounds
2-Bromo-3-phenyl-1-propene: Lacks the carboethoxy group, resulting in different chemical properties and reactivity.
3-(3-Carboethoxyphenyl)-1-propene: Does not contain the bromine atom, leading to variations in its chemical behavior and applications.
2-Chloro-3-(3-carboethoxyphenyl)-1-propene: Contains a chlorine atom instead of bromine, which affects its reactivity and interactions with other molecules.
Uniqueness
2-Bromo-3-(3-carboethoxyphenyl)-1-propene is unique due to the presence of both the bromine atom and the carboethoxyphenyl group. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
属性
IUPAC Name |
ethyl 3-(2-bromoprop-2-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUVRDCQMSMVCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641154 |
Source


|
| Record name | Ethyl 3-(2-bromoprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-86-4 |
Source


|
| Record name | Ethyl 3-(2-bromoprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)









